molecular formula C21H20N2O3 B6721618 2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide

2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide

Cat. No.: B6721618
M. Wt: 348.4 g/mol
InChI Key: URQWDXWKNRZLNW-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxyphenyl group, a pyridinyl group, and a phenylethyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and acylation reactions to introduce the pyridinyl and phenylethyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules or materials.

Scientific Research Applications

2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinyl group can coordinate with metal ions. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-19-11-5-4-10-17(19)14-20(25)22-18(16-8-2-1-3-9-16)15-23-13-7-6-12-21(23)26/h1-13,18,24H,14-15H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQWDXWKNRZLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=CC2=O)NC(=O)CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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